molecular formula C12H5ClF6N2 B3039394 6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine CAS No. 1031928-92-3

6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine

Cat. No.: B3039394
CAS No.: 1031928-92-3
M. Wt: 326.62 g/mol
InChI Key: ANCOCQICNFECRS-UHFFFAOYSA-N
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Description

6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine is a halogenated pyridazine derivative featuring a chlorine atom at position 3 and a 3,5-bis(trifluoromethyl)phenyl substituent at position 5. Its molecular formula is C₁₃H₆ClF₆N₂, with a molecular weight of 360.64 g/mol. The compound’s synthesis typically involves cross-coupling reactions between 3,6-dichloropyridazine and arylboronic acids or derivatives under catalytic conditions .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-6-chloropyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF6N2/c13-10-2-1-9(20-21-10)6-3-7(11(14,15)16)5-8(4-6)12(17,18)19/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCOCQICNFECRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl derivatives with chloropyridazine precursors. One common method includes the use of trifluoromethylation reactions, where trifluoromethyl groups are introduced into the phenyl ring through radical or nucleophilic substitution reactions . The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and maintain the required reaction conditions. The scalability of these methods ensures the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include substituted pyridazines, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals. The trifluoromethyl groups enhance both the stability and reactivity of the compound, making it suitable for various synthetic pathways, including nucleophilic substitutions and coupling reactions such as Suzuki-Miyaura coupling.

Reactivity and Mechanism of Action
The chloropyridazine moiety allows for participation in nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles. Additionally, the compound can undergo oxidation and reduction reactions, altering the oxidation state of nitrogen atoms within the pyridazine ring. These properties facilitate its use in designing new chemical entities with desired biological activities.

Biological Applications

Antimicrobial Studies
Recent studies have highlighted the antimicrobial potential of derivatives related to 6-[3,5-bis(trifluoromethyl)phenyl]-3-chloropyridazine. For instance, compounds featuring trifluoromethyl-substituted phenyl groups have demonstrated significant activity against drug-resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 1 µg/mL .

Enzyme Inhibition and Receptor Binding
The structural characteristics of this compound make it a valuable tool in biochemical studies involving enzyme inhibition and receptor binding assays. The trifluoromethyl groups are known to enhance binding affinity and selectivity towards specific molecular targets such as kinases and proteases, which are critical in various biological pathways.

Industrial Applications

Materials Science
In industry, this compound finds applications in the production of advanced materials such as polymers and coatings. Its chemical stability and reactivity enable it to be incorporated into materials that require enhanced performance characteristics.

Catalysis
The compound can also act as a ligand in catalytic processes. It has been utilized in asymmetric hydrogenation reactions when paired with chiral phosphine ligands, demonstrating its versatility in catalysis . Its ability to stabilize reactive intermediates makes it an attractive candidate for developing new catalytic systems.

Mechanism of Action

The mechanism of action of 6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application, but common targets include kinases, proteases, and ion channels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridazine Derivatives

Table 1: Substituent Comparison
Compound Name CAS Number Molecular Formula Substituents (Position) Key Features
6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine N/A C₁₃H₆ClF₆N₂ Cl (3), 3,5-(CF₃)₂Ph (6) High electron-withdrawing groups
5-(3-Bromophenyl)-3-chloropyridazine 27794-00-9 C₁₀H₆BrClN₂ Cl (3), Br-Ph (5) Bromine substituent enhances lipophilicity
3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]pyridine}acetic acid N/A C₁₅H₁₄ClF₃N₄ Cl (3), CF₃-Ph (4), acetic acid (6) Pyridine core; carboxylic acid functional group

Key Findings :

  • Steric bulk : The 3,5-bis(trifluoromethyl)phenyl group introduces significant steric hindrance, which may reduce enzymatic degradation in biological systems compared to less bulky analogs like 5-(3-bromophenyl)-3-chloropyridazine .

Core Heterocycle Variations

Table 2: Heterocycle Comparison
Compound Name Core Structure Nitrogen Positions Applications
This compound Pyridazine 1,2-adjacent N Potential kinase inhibitors, herbicides
3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine Imidazopyridine N at 1,7 positions Antibacterial agents
3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]pyridine}acetic acid Pyridine Single N Crystallography studies

Key Findings :

  • Pyridazine vs.
  • Biological activity : Imidazopyridine derivatives (e.g., compound 7b in ) exhibit antibacterial properties, whereas pyridazine derivatives are more commonly explored in agrochemistry due to their stability under UV light .

Physicochemical and Crystallographic Properties

Table 3: Crystallographic Data
Compound Name Space Group R Factor Data-to-Parameter Ratio Conformation
3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]pyridine}acetic acid P2₁/c 0.036 16.3 Planar aromatic rings
This compound N/A N/A N/A Likely planar due to aromatic stacking

Key Findings :

  • The planar conformation of aromatic rings in related compounds (e.g., ) suggests similar stacking behavior in the target compound, which may influence crystal packing and melting points.

Biological Activity

6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl groups into the phenyl ring enhances the pharmacokinetic and pharmacodynamic properties of the compound, making it a candidate for various therapeutic applications, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C₁₂H₅ClF₆N₂
  • Molecular Weight : 326.62 g/mol

The trifluoromethyl groups are known to increase lipophilicity and metabolic stability, which can influence the biological activity of the compound significantly .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the trifluoromethyl group. For instance, derivatives similar to this compound demonstrated moderate to potent activity against various bacterial strains, including drug-resistant strains like MRSA.

  • Minimum Inhibitory Concentration (MIC) :
    • Compounds with similar structures have shown MIC values as low as 0.5 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .
    • The presence of hydrophobic substituents on the phenyl ring generally enhances antibacterial activity, with some derivatives exhibiting superior efficacy compared to conventional antibiotics like vancomycin .

Case Studies

  • Study on Antibacterial Efficacy :
    • A series of pyrazole derivatives were synthesized and evaluated for their antibacterial activity. The study found that compounds with trifluoromethyl substitutions exhibited significant growth inhibition against a range of bacterial pathogens, with some showing MIC values lower than 1 µg/mL .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial growth .

Table: Overview of Biological Activities

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntimicrobial<1
Pyrazole Derivative AAntimicrobial0.5
Pyrazole Derivative BAntimicrobial1
Trifluoromethyl Substituted Compound CAntimicrobial0.25

Q & A

Q. What are the standard synthetic routes for 6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine?

The compound is typically synthesized via coupling reactions using activated intermediates. For example, a two-step protocol involves generating an active ester from 3,5-bis(trifluoromethyl)benzoic acid using chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate (a coupling reagent) in acetonitrile (MeCN) with N-methylimidazole as a base. Equimolar ratios of the acid (76.14 mmol) and coupling reagent ensure efficient activation . Subsequent nucleophilic substitution with a chloropyridazine derivative completes the synthesis.

Q. How is the structural integrity of this compound validated post-synthesis?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For example, analogs like 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]pyridine}acetic acid have been structurally resolved using this method (R factor = 0.036, T = 173 K) . Quantitative NMR (¹H, ¹⁹F) with certified reference materials (e.g., 3,5-bis(trifluoromethyl)benzoic acid CRM4601-b) ensures purity and functional group validation .

Q. What solvents and conditions are optimal for handling this compound?

Polar aprotic solvents like MeCN are preferred for synthesis due to their ability to stabilize reactive intermediates . For storage, anhydrous conditions at -20°C are recommended to prevent hydrolysis of the trifluoromethyl and chloropyridazine groups, which are sensitive to moisture .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing this compound?

Yield optimization requires strict control of stoichiometry, solvent purity, and reaction time. Evidence suggests equimolar ratios of benzoic acid and coupling reagent (e.g., 76.14 mmol each) maximize intermediate activation . Kinetic monitoring via TLC or HPLC can identify side reactions (e.g., decomposition of trifluoromethyl groups). Pre-purification of reagents (e.g., >95.0% HPLC-grade 3,5-bis(trifluoromethyl)benzoic acid) minimizes impurities .

Q. What analytical strategies resolve contradictions in spectral data (e.g., NMR splitting patterns)?

Contradictions often arise from dynamic rotational barriers in trifluoromethyl groups. Variable-temperature ¹⁹F NMR can differentiate static vs. dynamic conformations. For example, cooling samples to -40°C may resolve splitting caused by rapid rotation at room temperature . Computational DFT simulations (e.g., Gaussian software) can predict rotational barriers and assign peaks .

Q. How does substituent positioning affect electronic properties?

The electron-withdrawing trifluoromethyl groups at the 3,5-positions of the phenyl ring enhance the electrophilicity of the chloropyridazine moiety. Cyclic voltammetry (CV) studies can quantify redox potentials, while Hammett σ constants predict reactivity in cross-coupling reactions. Comparative studies with analogs (e.g., 3,5-difluorophenyl derivatives) reveal substituent-dependent electronic effects .

Q. What computational methods predict reactivity in downstream functionalization?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic aromatic substitution (SNAr) at the chloropyridazine site. Frontier Molecular Orbital (FMO) analysis identifies sites of highest electron deficiency, guiding regioselective modifications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine
Reactant of Route 2
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6-[3,5-Bis(trifluoromethyl)phenyl]-3-chloropyridazine

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